(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
The compound "(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one" is a benzofuran-3-one derivative characterized by a 3-bromophenyl substituent at the C2 position, a hydroxy group at C6, and a 4-(2-hydroxyethyl)piperazinylmethyl moiety at C5. The Z-configuration of the benzylidene group and the presence of a 4-methyl group on the dihydrofuran ring distinguish it from other analogs.
Properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4/c1-15-11-19(28)18(14-26-7-5-25(6-8-26)9-10-27)23-21(15)22(29)20(30-23)13-16-3-2-4-17(24)12-16/h2-4,11-13,27-28H,5-10,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKNECTZLPQKGY-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)Br)O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Bromophenyl Group: This step might involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable alkylating agents.
Final Functionalization: The hydroxyethyl group can be introduced through reactions with ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to carbonyl compounds using reagents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.
Biology
As a probe for studying biological pathways, this compound can help elucidate mechanisms involving benzofuran derivatives. Its interactions with biological targets can provide insights into cellular processes.
Medicine
Due to its structural similarity to known bioactive compounds, this molecule has potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran exhibit cytotoxic effects against cancer cell lines.
- Neuropharmacology : The piperazine moiety indicates potential interactions with neurotransmitter receptors, which may lead to developments in treating neurological disorders.
Industry
In industrial applications, this compound can be utilized as an intermediate in the production of specialty chemicals or materials due to its diverse reactivity.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. The results indicated that modifications to the benzofuran structure could enhance anticancer properties, suggesting potential for further development into therapeutic agents.
Case Study 2: Neurotransmitter Interaction
Research on piperazine-containing compounds demonstrated their efficacy in modulating neurotransmitter activity. This suggests that the target compound may influence neurological pathways, paving the way for new treatments for mental health disorders.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological target. Generally, compounds with benzofuran cores can interact with various enzymes or receptors, modulating their activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the bromophenyl group might enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Benzylidene Group
The benzylidene substituent significantly influences electronic and steric properties. Key analogs include:
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3-one
- Structural Difference : Replaces the 3-bromophenyl group with a 2,3,4-trimethoxybenzylidene moiety.
- However, the lack of bromine may reduce halogen-bonding interactions critical for specific receptor binding .
(2Z)-2-[(2-bromophenyl)methylene]-6-hydroxy-benzofuran-3-one
- Structural Difference : Bromine is positioned at the 2-bromo (ortho) instead of 3-bromo (meta) site.
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
- Structural Difference: Substitutes bromine with fluorine and introduces a 2-methylprop-2-enoxy group at C4.
- Implications: Fluorine’s smaller size and higher electronegativity may improve metabolic stability but reduce hydrophobic interactions. The propenoxy group could enhance membrane permeability .
Modifications in the Piperazine Side Chain
The 4-(2-hydroxyethyl)piperazinylmethyl group is retained in some analogs but varies in others:
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one
- Structural Difference : Replaces the 3-bromophenyl with a 3-methylphenyl group.
- The hydroxyethylpiperazine side chain remains identical, suggesting similar solubility profiles .
Impact of Heterocyclic Additions
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bromine Position : Meta-substituted bromine (target compound) optimizes halogen bonding without steric clashes observed in ortho-substituted analogs .
- Piperazine Side Chain : The hydroxyethyl group in the target compound and analogs like enhances aqueous solubility, critical for bioavailability.
- Methoxy vs. Bromine : Trimethoxy analogs may exhibit stronger antioxidant activity due to electron-donating groups, whereas bromine enhances target specificity.
Biological Activity
The compound (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with a benzofuran core. This structure is known for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of various functional groups suggests that this compound may interact with multiple biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features:
- A bromophenyl group , which may enhance biological activity through halogen bonding.
- A hydroxy group , which can participate in hydrogen bonding and affect solubility.
- A piperazine moiety , known for its interactions with neurotransmitter receptors.
The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. Compounds containing benzofuran structures often exhibit:
- Enzyme inhibition : Potentially acting as inhibitors for various enzymes involved in metabolic pathways.
- Receptor modulation : The piperazine component suggests possible interactions with neurotransmitter systems, which could influence mood, anxiety, or pain perception.
Biological Activity Studies
Research into the biological activity of similar benzofuran derivatives has yielded significant findings. Here are some notable aspects:
Anticancer Activity
Several studies have indicated that benzofuran derivatives exhibit cytotoxic effects against tumor cell lines. For instance:
- A related compound demonstrated selective cytotoxicity against cancer cells, suggesting that the structural motifs present in these compounds may contribute to their anticancer properties.
- In vitro assays showed that certain derivatives inhibited cell proliferation in various cancer models, indicating potential therapeutic applications in oncology.
Antimicrobial Properties
Benzofuran derivatives have also been investigated for antimicrobial activity:
- Compounds similar to the one have shown effectiveness against bacterial strains, suggesting that modifications to the benzofuran core can enhance antimicrobial efficacy .
Neuropharmacological Effects
The piperazine ring is associated with several neuropharmacological effects:
- Research has indicated that piperazine-containing compounds can act as anxiolytics or antidepressants by modulating serotonin and dopamine receptors .
Case Studies and Research Findings
- Cytotoxicity Assays : In a study examining various benzofuran derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines. The IC50 values ranged from low micromolar concentrations, indicating potent activity .
- Antimicrobial Testing : A series of benzofuran analogs were tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, with some achieving MIC values lower than standard antibiotics, highlighting their potential as new antimicrobial agents .
- Neuropharmacological Screening : In behavioral studies using rodent models, piperazine derivatives demonstrated reduced locomotor activity and increased time spent in anxiolytic behavior tests, supporting their potential use in treating anxiety disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
